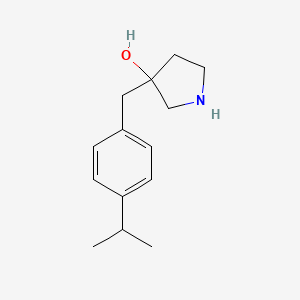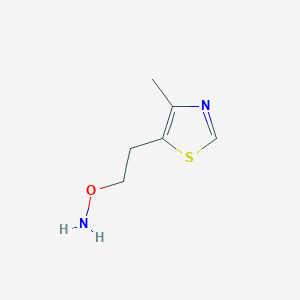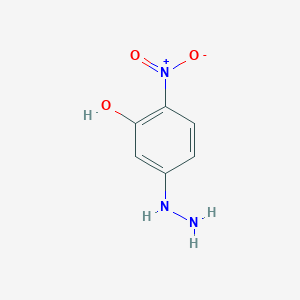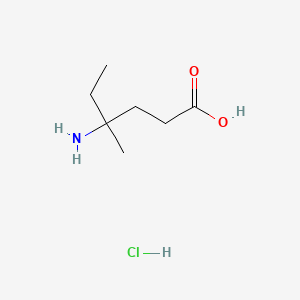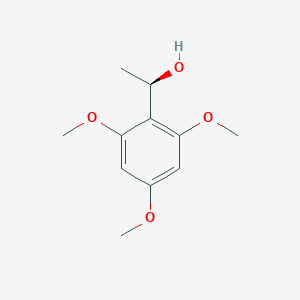
(R)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring and a chiral center at the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used.
Major Products:
Oxidation: 2,4,6-Trimethoxybenzaldehyde or 2,4,6-Trimethoxybenzoic acid.
Reduction: 2,4,6-Trimethoxyethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, or other cellular processes.
Comparison with Similar Compounds
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different chiral properties.
2,4,6-Trimethoxybenzyl Alcohol: Lacks the chiral center but shares the trimethoxyphenyl moiety.
2,4,6-Trimethoxyphenylacetic Acid: Contains a carboxylic acid group instead of an alcohol.
Uniqueness: ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R)-1-(2,4,6-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3/t7-/m1/s1 |
InChI Key |
OSDJJQHSRCSLPC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1OC)OC)OC)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



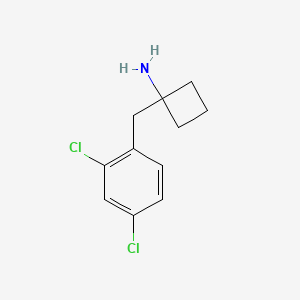


![tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate](/img/structure/B13593886.png)
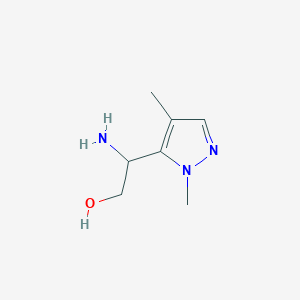
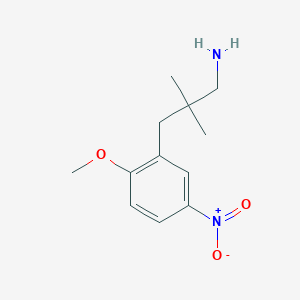
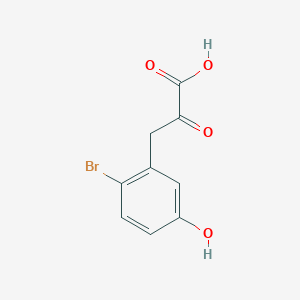
![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)

